molecular formula C11H15N3O B2686340 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol CAS No. 883544-91-0

3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol

Cat. No.: B2686340
CAS No.: 883544-91-0
M. Wt: 205.261
InChI Key: JHZTYPZGMYRVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol (CAS No: 883544-91-0) is a benzimidazole-based organic compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . As a benzimidazole derivative, this compound serves as a versatile building block in medicinal chemistry and chemical synthesis. Benzimidazole scaffolds are of significant research interest due to their wide range of biological activities, which often include antifungal, antibacterial, and antineoplastic properties . The specific structural features of this compound—including the amino group and the propanol chain attached to the nitrogen of the heterocyclic ring—make it a valuable intermediate for the design and synthesis of novel bioactive molecules and for further functionalization in pharmaceutical research . For optimal stability, this product should be stored sealed in a dry environment at -20°C for long-term periods (1-2 years) or at -4°C for shorter durations (1-2 weeks) . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

3-(5-amino-2-methylbenzimidazol-1-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-8-13-10-7-9(12)3-4-11(10)14(8)5-2-6-15/h3-4,7,15H,2,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZTYPZGMYRVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CCCO)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by alkylation and subsequent functional group modifications . One common method includes:

    Condensation Reaction: o-Phenylenediamine reacts with formic acid to form benzimidazole.

    Alkylation: The benzimidazole is then alkylated with methyl iodide to introduce the methyl group at the 2-position.

    Amination: The 5-position is functionalized with an amino group using suitable amination reagents.

    Propanol Chain Introduction: Finally, the propanol chain is introduced through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can yield a variety of functionalized benzimidazole derivatives .

Scientific Research Applications

3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, leading to its potential anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol with structurally analogous benzimidazole derivatives, focusing on substituent effects, biological activity, and synthetic pathways.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Activity Reference
This compound -NH₂ (position 5), -CH₃ (position 2), -CH₂CH₂CH₂OH (position 1) Amino and methyl groups enhance solubility and binding affinity. Potential kinase inhibition (inference from structural analogs).
N1-PrOH-TBBi (3-(4,5,6,7-tetrabromo-2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol) -Br (positions 4,5,6,7), -CH₃ (position 2), -CH₂CH₂CH₂OH (position 1) Tetrabromo substitution increases steric bulk and electron-withdrawing effects. Dual CK2/PIM-1 kinase inhibitor; IC₅₀ values in low micromolar range.
3-(2-Amino-5-chloro-1H-benzimidazol-1-yl)propan-1-ol -Cl (position 5), -NH₂ (position 2), -CH₂CH₂CH₂OH (position 1) Chlorine enhances lipophilicity; amino group improves water solubility. Antiparasitic or antimicrobial activity (structural inference).
3-[5-Amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]propan-1-ol dihydrochloride -NH₂ (position 5), -CH₂CH₂OH (position 1), -CH₂CH₂CH₂OH (position 2) Dihydrochloride salt improves solubility; hydroxyethyl group modulates pharmacokinetics. Under investigation for CNS-targeted therapies.
3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol -CH₃ (position 5), -CH₂CH₂CH₂OH (position 2) Simpler structure with no amino group; discontinued due to limited efficacy. N/A (discontinued commercial product).

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Halogenation: Brominated analogs (e.g., N1-PrOH-TBBi) exhibit strong kinase inhibition due to halogen-bonding interactions with ATP-binding pockets . Amino Groups: The -NH₂ group at position 5 in the target compound enhances solubility and may reduce cytotoxicity compared to halogenated derivatives. Methyl Groups: The -CH₃ group at position 2 provides steric hindrance, possibly stabilizing the benzimidazole ring conformation .

Physicochemical Properties: Molecular Weight and Solubility: The target compound (MW ≈ 205.26 g/mol) has a lower molecular weight than brominated analogs (e.g., N1-PrOH-TBBi, MW ≈ 550 g/mol), suggesting better bioavailability. The amino group further improves water solubility, especially in salt forms (e.g., dihydrochloride derivatives) .

Synthetic Challenges: The synthesis of halogenated derivatives requires multi-step bromination, increasing cost and complexity . The target compound’s amino and methyl groups can be introduced via nucleophilic substitution or reductive amination, offering simpler synthetic routes .

Table 2: Pharmacokinetic Comparison

Parameter This compound N1-PrOH-TBBi 3-(2-Amino-5-chloro-1H-benzimidazol-1-yl)propan-1-ol
logP ~1.2 (predicted) ~3.5 ~2.8
Water Solubility High (amine protonation) Low Moderate
Metabolic Stability Likely stable (no reactive halogens) Low (dehalogenation risk) Moderate (chlorine may slow metabolism)

Biological Activity

3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol is a benzimidazole derivative known for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential as an antimicrobial and anticancer agent, making it a subject of interest in various scientific studies. The compound's structure includes a benzimidazole ring substituted with an amino group at the 5-position and a methyl group at the 2-position, connected to a propanol chain at the 1-position, which contributes to its unique biological properties.

  • Molecular Formula : C11H15N3O
  • CAS Number : 883544-91-0
  • IUPAC Name : 3-(5-amino-2-methylbenzimidazol-1-yl)propan-1-ol

Synthesis

The synthesis of this compound typically involves:

  • Condensation Reaction : o-phenylenediamine reacts with formic acid to form benzimidazole.
  • Alkylation : The benzimidazole is alkylated with methyl iodide to introduce the methyl group at the 2-position.
  • Amination : The 5-position is functionalized with an amino group using suitable amination reagents.
  • Propanol Chain Introduction : The propanol chain is introduced through nucleophilic substitution or other suitable methods.

Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including A549 human lung adenocarcinoma cells.

CompoundCell LineConcentrationViability (%)
3-(5-amino-2-methyl-benzimidazol)A549100 µM66%
Cisplatin (control)A549-30%

The compound's mechanism of action may involve inducing apoptosis in cancer cells while exhibiting lower cytotoxicity towards non-cancerous cells, suggesting a selective anticancer effect .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria.

PathogenMIC (µg/mL)Activity
Staphylococcus aureus (MRSA)<32Active
Escherichia coli (resistant strains)>64No activity

The presence of the amino group is critical for enhancing the antimicrobial activity of benzimidazole derivatives, which may disrupt bacterial cell wall synthesis or function .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various benzimidazole derivatives, compound 3-(5-amino-2-methyl-benzimidazol) was compared with standard chemotherapeutics. The results indicated that it significantly reduced cell viability in A549 cells compared to untreated controls, highlighting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial resistance patterns exhibited by clinical strains of Staphylococcus aureus. The introduction of benzimidazole derivatives like 3-(5-amino-2-methyl-benzimidazol) into treatment regimens showed promising results in overcoming resistance mechanisms, thus restoring sensitivity to conventional antibiotics .

Q & A

Q. What are the standard synthetic routes for 3-(5-amino-2-methyl-1H-benzimidazol-1-yl)propan-1-ol, and how can reaction conditions be optimized?

A common approach involves condensation of 5-amino-2-methylbenzimidazole with 3-chloropropanol under basic conditions. Optimization includes controlling temperature (60–80°C) and using polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency. Monitoring via TLC and adjusting stoichiometry (1:1.2 benzimidazole:alkylating agent) improves yields . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/methanol gradient) ensures purity.

Q. How is NMR spectroscopy employed to confirm the regiochemistry of the benzimidazole substituents?

1H^1H and 13C^{13}C NMR are critical for verifying substitution patterns. For example, the 5-amino group in benzimidazole causes distinct deshielding of adjacent protons (δ 6.8–7.2 ppm), while the methyl group at position 2 appears as a singlet (~δ 2.5 ppm). The propanol chain’s hydroxyl proton (δ 1.8–2.2 ppm, broad) and methylene signals (δ 3.5–4.0 ppm) confirm alkylation at N1 of the benzimidazole .

Advanced Research Questions

Q. What strategies address low yields in the alkylation of 5-amino-2-methylbenzimidazole with propanol derivatives?

Competing side reactions (e.g., over-alkylation or ring-opening) can be mitigated by:

  • Using protecting groups (e.g., Boc for amines) to prevent undesired nucleophilic attacks.
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity.
  • Switching to microwave-assisted synthesis for faster, cleaner reactions (reported to improve yields by 15–20% in similar benzimidazole systems) .

Q. How can computational modeling predict the biological activity of this compound against kinase targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to kinases like EGFR or Aurora B. Key steps:

  • Generate 3D structures using Gaussian 09 (B3LYP/6-31G* basis set).
  • Dock into kinase active sites (PDB: 1M17, 4AF3) with flexible side chains.
  • Validate poses using binding free energy calculations (MM-PBSA). Studies on analogous benzimidazoles show strong π-π stacking with Phe residues and hydrogen bonding with catalytic lysines .

Q. What experimental and analytical methods resolve contradictions in reported antitumor activity data?

Discrepancies may arise from cell line specificity or assay protocols. A robust workflow includes:

  • Standardizing assays (e.g., MTT, 48–72 hr incubation).
  • Cross-validating results in multiple cell lines (e.g., MCF-7, HeLa, A549).
  • Quantifying compound stability in culture media via HPLC to rule out degradation artifacts .

Methodological Guidance for Structural Characterization

Q. How is X-ray crystallography applied to determine the absolute configuration of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXT software resolves stereochemistry. Key steps:

  • Grow crystals via slow evaporation (solvent: ethanol/water 8:2).
  • Collect data on a Bruker D8 Venture (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine structures using SHELXL, with R-factor thresholds <0.05 for high confidence. For related benzimidazoles, intramolecular H-bonding between the hydroxyl and benzimidazole N-H is observed .

Q. What role does HRMS play in confirming molecular integrity during derivatization?

High-Resolution Mass Spectrometry (HRMS) with ESI+ ionization verifies molecular ions ([M+H]+^+) and fragmentation patterns. For example, the parent ion at m/z 246.1485 (C11_{11}H15_{15}N3_3O+^+) and fragments at m/z 160.0873 (benzimidazole core) confirm successful propanol chain attachment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.